molecular formula C20H32O2 B149959 CP47497-C6-homolog CAS No. 132296-20-9

CP47497-C6-homolog

Cat. No.: B149959
CAS No.: 132296-20-9
M. Wt: 304.5 g/mol
InChI Key: KQUGQXNYBWYGAI-DOTOQJQBSA-N
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Description

CP 47,497-C6-homolog is a synthetic cannabinoid receptor agonist. It is a homologue of CP 47,497, which was developed by Pfizer in the 1980s. This compound is known for its potent binding affinity to cannabinoid receptors, particularly the central cannabinoid receptor CB1 and the peripheral cannabinoid receptor CB2. The compound has been used extensively in scientific research to study the cannabinoid system and its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CP 47,497-C6-homolog involves the following steps:

Industrial Production Methods: The process is optimized for yield and purity, ensuring the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: CP 47,497-C6-homolog undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

CP 47,497-C6-homolog has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the binding affinity and selectivity of cannabinoid receptors.

    Biology: Helps in understanding the physiological and pharmacological effects of cannabinoid receptor activation.

    Medicine: Investigated for its potential analgesic and anti-inflammatory properties.

    Industry: Used in the development of synthetic cannabinoids for research purposes

Mechanism of Action

CP 47,497-C6-homolog exerts its effects by binding to cannabinoid receptors CB1 and CB2. This binding activates the receptors, leading to a cascade of intracellular signaling events. The activation of CB1 receptors in the brain results in analgesic and psychoactive effects, while CB2 receptor activation in peripheral tissues modulates immune responses and inflammation .

Comparison with Similar Compounds

Uniqueness: CP 47,497-C6-homolog is unique due to its specific alkyl chain length, which influences its binding affinity and potency. Compared to its parent compound and other homologues, CP 47,497-C6-homolog exhibits distinct pharmacological properties, making it a valuable tool for research .

Biological Activity

CP47497-C6-homolog, a synthetic cannabinoid, is a derivative of CP47497, which has garnered attention for its potent biological activity, particularly as an agonist of the cannabinoid receptors CB1 and CB2. This article delves into the compound's pharmacological properties, metabolic pathways, and implications for abuse potential, supported by relevant research findings and data tables.

Overview of this compound

This compound is chemically characterized as 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol. It has a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol. The compound exhibits high affinity for the CB1 receptor, which is pivotal in mediating the psychoactive effects commonly associated with cannabinoids.

Binding Affinity and Pharmacodynamics

Research indicates that CP47497 and its homologs bind to the CB1 receptor with significantly higher affinity than Δ9-tetrahydrocannabinol (THC). For instance, the binding affinity (K_i) of CP47497 is reported to be approximately 2.2 nM compared to THC's K_i of 40.2 nM . This suggests that this compound may elicit stronger psychoactive effects than THC.

Table 1: Binding Affinities of Cannabinoids

CompoundK_i (nM)
CP474972.2
THC40.2
This compoundTBD

Metabolism and Pharmacokinetics

The metabolic profile of CP47497 has been extensively studied using human liver microsomes. A total of eight metabolites were identified, primarily involving hydroxylation and oxidation pathways. The major metabolites include mono-oxygenated (M1, M4) and mono-hydroxylated (M3, M5, M6, M7, M8) forms . Understanding these metabolites is crucial for detecting CP47497 in biological samples and assessing its abuse potential.

Table 2: Metabolites of CP47497

MetaboliteType
M1Mono-oxygenated
M4Mono-oxygenated
M3Mono-hydroxylated
M5Mono-hydroxylated
M6Mono-hydroxylated
M7Mono-hydroxylated
M8Mono-hydroxylated
M2Di-oxygenated

In Vivo Effects and Case Studies

In vivo studies have demonstrated that CP47497 induces effects such as catalepsy, hypothermia, antinociception, and hypolocomotion in animal models. These effects are mediated through CB1 receptor activation and suggest a potential for developing tolerance upon repeated exposure . Notably, a study indicated that repeated administration leads to cross-tolerance between CP47497 and THC, highlighting their similar mechanisms of action.

Case Study: Tolerance Development

A study assessed tolerance by administering CP47497 (15 mg/kg) or THC (50 mg/kg) to mice twice daily over several days. The results showed that both compounds produced significant antinociceptive effects but required higher doses over time to achieve similar outcomes due to tolerance development .

Implications for Abuse Potential

Given its high binding affinity and psychoactive properties, this compound is classified as a Schedule I substance in various jurisdictions due to concerns about its potential for abuse . The ability to predict abuse potential through QSAR models has been explored, indicating that compounds with higher predicted binding affinities are likely to exhibit greater abuse potential .

Properties

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUGQXNYBWYGAI-DOTOQJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017338
Record name cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132296-20-9, 70435-06-2
Record name 5-(1,1-Dimethylhexyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132296-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (C6)-CP-47497
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132296209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (C6)-CP-47497
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5BQ63J05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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